(2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide (2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 388075-76-1
VCID: VC8110989
InChI: InChI=1S/C11H12ClNO2/c1-13(15-2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+
SMILES: CN(C(=O)C=CC1=CC=C(C=C1)Cl)OC
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol

(2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide

CAS No.: 388075-76-1

Cat. No.: VC8110989

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide - 388075-76-1

Specification

CAS No. 388075-76-1
Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
IUPAC Name (E)-3-(4-chlorophenyl)-N-methoxy-N-methylprop-2-enamide
Standard InChI InChI=1S/C11H12ClNO2/c1-13(15-2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+
Standard InChI Key XFIVPYBTCRZLIR-VMPITWQZSA-N
Isomeric SMILES CN(C(=O)/C=C/C1=CC=C(C=C1)Cl)OC
SMILES CN(C(=O)C=CC1=CC=C(C=C1)Cl)OC
Canonical SMILES CN(C(=O)C=CC1=CC=C(C=C1)Cl)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, (2E)-3-(4-chlorophenyl)-N-methoxy-N-methylprop-2-enamide, reflects its core structure:

  • Aromatic backbone: A 4-chlorophenyl group contributes rigidity and electronic effects.

  • α,β-Unsaturated enamide: The trans (E) configuration of the double bond between C2 and C3 influences reactivity and conjugation.

  • N-methoxy-N-methylamide: This Weinreb amide variant is notable for its role in ketone synthesis.

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS Number388075-76-1
Molecular FormulaC₁₁H₁₂ClNO₂Calculated
Molecular Weight225.67 g/molCalculated
Configuration(2E)
AppearanceLikely crystalline solidInferred

The Weinreb amide group (N-methoxy-N-methyl) enhances stability and directs reactivity in nucleophilic acyl substitutions . The 4-chlorophenyl group may improve thermal stability and hydrophobicity, making the compound suitable for polymer applications .

Synthesis and Manufacturing

Proposed Synthetic Routes

While explicit synthetic details are absent in available sources, plausible pathways can be inferred:

  • Condensation Reaction:

    • Reacting 4-chlorocinnamoyl chloride with N,O-dimethylhydroxylamine in the presence of a base (e.g., triethylamine).

    • Mechanism: Nucleophilic acyl substitution forms the enamide bond.

  • Cross-Coupling Approaches:

    • Palladium-catalyzed reactions to install the chlorophenyl group onto a preformed enamide backbone.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsPurpose
14-Chlorocinnamic acid, EDClActivation for amide formation
2N-Methoxy-N-methylamineNucleophile for acyl substitution
3Solvent (e.g., DCM), 0–25°CReaction medium and temperature

Commercial availability in 2g and 10g quantities suggests small-scale laboratory synthesis, though industrial-scale production may involve optimized catalytic processes.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted low water solubility due to the hydrophobic chlorophenyl group. Miscible with polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the enamide bond. Storage in anhydrous environments recommended .

Spectroscopic Characteristics

While experimental data is unavailable, key spectral features can be anticipated:

  • IR: Strong absorbance near 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend, if present).

  • NMR:

    • ¹H: Doublet for the trans-vinylic protons (δ 6.5–7.5 ppm), singlet for N-methyl (δ 3.0 ppm).

    • ¹³C: Carbonyl signal near δ 170 ppm.

Applications in Polymer Science

Role in Polyamide Synthesis

Historical patent literature highlights its potential as a monomer in polyamide graft copolymers . The enamide’s double bond may participate in radical polymerization, while the amide group contributes to backbone rigidity.

Table 3: Polymer-Related Applications

ApplicationFunctionPatent Reference
Graft copolymer synthesisComonomer for impact resistance
Polyamide blendsModifier for optical properties

The chlorophenyl group could enhance flame retardancy and UV stability in polymers .

Future Research Directions

  • Catalytic Applications: Explore use as a ligand in transition-metal catalysis.

  • Biological Screening: Investigate antimicrobial or anticancer activity.

  • Polymer Optimization: Develop copolymers with tailored thermal and mechanical properties.

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